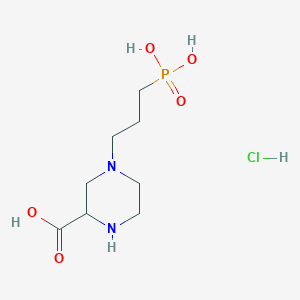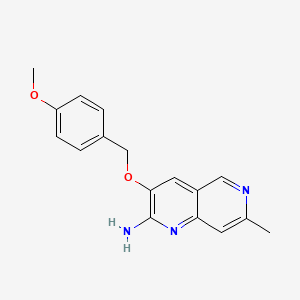
2-Bromo-1,3-dichloro-4-(chloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3-dichloro-4-(chloromethyl)benzene is an organic compound with the molecular formula C7H4BrCl3 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and chloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dichloro-4-(chloromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the bromination and chlorination of 4-(chloromethyl)benzene. The reaction conditions often include the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactive nature of halogenating agents and the potential formation of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,3-dichloro-4-(chloromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-1,3-dichloro-4-(chloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,3-dichloro-4-(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack. The chloromethyl group can also participate in various substitution reactions, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1,4-dichlorobenzene
- 1,3-Bis(chloromethyl)benzene
- 1,2-Dichloro-4-(chloromethyl)benzene
Uniqueness
2-Bromo-1,3-dichloro-4-(chloromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and properties. The combination of bromine, chlorine, and chloromethyl groups makes it a versatile intermediate for various chemical transformations.
Propriétés
Formule moléculaire |
C7H4BrCl3 |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
2-bromo-1,3-dichloro-4-(chloromethyl)benzene |
InChI |
InChI=1S/C7H4BrCl3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,3H2 |
Clé InChI |
IHDKKONWSVRCRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CCl)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


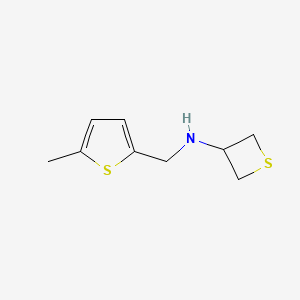

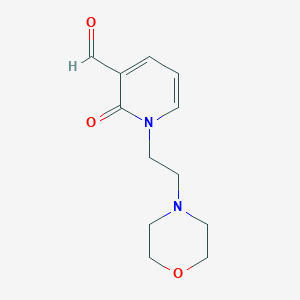
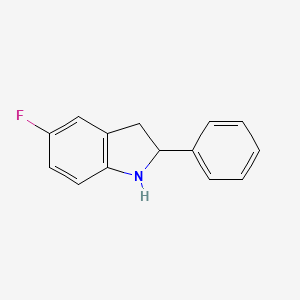
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
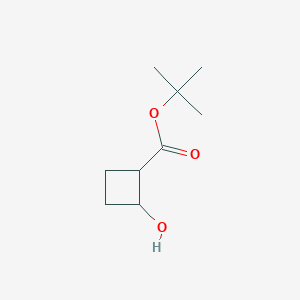
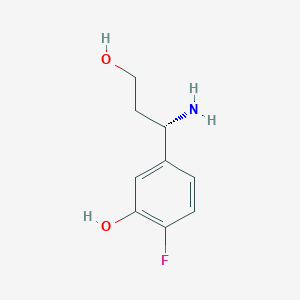

![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
